Product packaging for N-(4-chlorophenyl)-2-phenoxyacetamide(Cat. No.:CAS No. 18861-18-2)

N-(4-chlorophenyl)-2-phenoxyacetamide

Cat. No.: B188528
CAS No.: 18861-18-2
M. Wt: 261.7 g/mol
InChI Key: LKWTYSBLFSQIBX-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-phenoxyacetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a core scaffold for developing novel therapeutic agents. The phenoxyacetamide structure is a privileged motif in drug discovery, associated with a range of biological activities. Research Applications and Biological Value: Studies on phenoxyacetamide derivatives have highlighted their potential in oncology research. Compounds based on this scaffold have demonstrated promising cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) . The mechanism of action for these anticancer effects is under investigation and may involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle . Some research suggests specific derivatives can upregulate pro-apoptotic genes while downregulating anti-apoptotic genes, with the intrinsic apoptotic pathway being a potential target . Molecular docking studies also indicate that certain phenoxyacetamide derivatives may act as inhibitors of the PARP-1 protein , which is a validated target in cancer therapy . Beyond oncology, this chemical class shows relevance in infectious disease research. Phenoxyacetamide derivatives have been identified as potent inhibitors of bacterial virulence factors , specifically the Type III Secretion System (T3SS) in Pseudomonas aeruginosa . Inhibiting the T3SS can disarm the pathogen without killing it, potentially reducing selective pressure for antibiotic resistance and providing a complementary approach to traditional antibiotics . Furthermore, synthetic derivatives incorporating the N-(4-chlorophenyl)acetamide group have been explored for their insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis . Chemical Identifiers:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClNO2 B188528 N-(4-chlorophenyl)-2-phenoxyacetamide CAS No. 18861-18-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18861-18-2

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-phenoxyacetamide

InChI

InChI=1S/C14H12ClNO2/c15-11-6-8-12(9-7-11)16-14(17)10-18-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17)

InChI Key

LKWTYSBLFSQIBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Cl

Other CAS No.

18861-18-2

Origin of Product

United States

In Vitro Biological Activity Spectrum and Pharmacological Evaluation of N 4 Chlorophenyl 2 Phenoxyacetamide Derivatives

Antimicrobial Activity

Several studies have highlighted the antibacterial potential of phenoxyacetamide derivatives. While specific testing on N-(4-chlorophenyl)-2-phenoxyacetamide is not prominently reported, related structures have shown activity. For example, various synthesized dipeptide derivatives containing a chloro-nitrobenzoyl moiety were active against several microorganisms. nih.gov Similarly, novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated activity against Gram-positive bacteria. nih.gov These results suggest that the core acetamide (B32628) structure, when appropriately substituted, is a viable scaffold for developing antibacterial agents.

The antifungal properties of this chemical class are more widely reported. A study focusing on 2-chloro-N-phenylacetamide revealed significant antifungal activity against various strains of Aspergillus niger, with its efficacy linked to the inhibition of conidia germination. nih.gov Other research on N-pyridin-2-yl substituted sulphonamido-acetamide derivatives showed potent activity against Candida albicans and Aspergillus niger. hilarispublisher.com Furthermore, the antifungal action of N-phenacyldibromobenzimidazoles against C. albicans was enhanced by the presence of chloro-substituents on the phenacyl ring, indicating the importance of the halogenated phenyl group in conferring activity. mdpi.com

Herbicidal Activity

The phenoxyacetic acid scaffold is historically significant in the development of herbicides. While direct herbicidal data for this compound is scarce, related chemical classes have been explored for this purpose. For example, a study on novel quinazoline-2,4-diones incorporating a triketone moiety, which can be structurally related to phenoxyacetamides, identified them as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov Inhibition of this enzyme is a validated mechanism for herbicides, causing bleaching symptoms in susceptible plants. This suggests a potential, though unexplored, application for phenoxyacetamide derivatives in agriculture.

Other Reported Biological Activities

The versatility of the phenoxyacetamide scaffold is evident from the diverse biological activities reported for its derivatives.

Anticancer Activity: Numerous studies have synthesized and evaluated phenoxyacetamide derivatives for their cytotoxic effects against various cancer cell lines. researchgate.netijcce.ac.irijcce.ac.ir

Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions. nih.govresearchgate.net

Anticonvulsant Activity: A series of pyrrolidine-2,5-dione-acetamide derivatives, which share the core acetamide structure, were synthesized and showed potent anticonvulsant activity in preclinical models. mdpi.com

Osteoclastogenesis Inhibition: Specific derivatives have been shown to inhibit the differentiation of osteoclasts, cells responsible for bone resorption, pointing to a potential role in treating bone-related disorders. nih.gov

Structure Activity Relationship Sar Analysis of N 4 Chlorophenyl 2 Phenoxyacetamide Derivatives

Agricultural Applications

The phenoxyacetic acid class, to which N-(4-chlorophenyl)-2-phenoxyacetamide belongs, has established uses in agriculture. nih.gov

Derivatives of phenoxyacetic acid are known for their use as fungicides. nih.gov Research into related structures supports the potential for this activity. For instance, N-(2,4,5-trichlorophenyl)sulfonamides, which also feature a trichlorinated phenyl ring, have demonstrated a good control effect against the fungus Botrytis cinerea. researchgate.net Furthermore, newly synthesized nicotinamide (B372718) derivatives containing a thiophene (B33073) ring have been investigated for their fungicidal properties. mdpi.com

Phenoxy acids and their derivatives are widely associated with herbicidal activity, forming the basis for many commercial herbicides. nih.gov This general property of the chemical class suggests potential applications in weed management.

Based on the available research, there is no specific information documenting the use of this compound as a plant growth regulator.

Pharmacological Applications

The phenoxyacetamide scaffold is a recurring motif in compounds designed for various therapeutic purposes.

Several studies have highlighted the antimicrobial potential of acetamide (B32628) derivatives.

N-phenylacetamide derivatives that incorporate a 4-arylthiazole moiety have been synthesized and evaluated for their antibacterial properties. mdpi.com

Complex derivatives, such as N-{4-[3-(4-chlorophenyl)-oxiranecarbonyl]phenyl}-2-(1,1,3-trioxo-1,3-dihydrobenzo[d]isothiazol-2-yl) acetamide, have been synthesized specifically to explore their antimicrobial activity. researchgate.net

Studies on N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives have shown them to be active against Gram-positive bacteria. nih.gov

The anti-inflammatory potential of phenoxyacetamide derivatives is well-documented.

A study on a series of 2-(substituted phenoxy) acetamide derivatives found that compounds bearing halogen substitutions on the aromatic ring favored anti-inflammatory activity. nih.govresearchgate.net

Similarly, N-(4-substituted phenyl)-2-hydroxynicotinanilides, particularly those with electron-withdrawing groups like 4-Cl, showed significant anti-inflammatory effects in both in vitro and in vivo models. researchgate.net The mechanism often involves the modulation of inflammatory pathways and the suppression of mediators like nitric oxide (NO) in macrophages. researchgate.net

The acetamide structure is a key feature in several classes of anticonvulsant agents.

Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated their activity in animal models of epilepsy, such as the maximal electroshock (MES) and 6-Hz seizure tests. nih.gov

A series of p-chlorophenyl substituted arylsemicarbazones, which contain the p-chlorophenyl moiety, provided significant protection against MES-induced seizures. nih.gov

Other research has focused on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives as potential anticonvulsant agents, with some showing more beneficial protective index values than the reference drug valproic acid in specific seizure models. mdpi.com

Conclusion

Benchmarking against Reference Standard Drugs and Clinical Agents

A comprehensive understanding of the pharmacological profile of this compound necessitates its evaluation alongside a diverse array of clinically relevant drugs. These include agents with distinct mechanisms of action and therapeutic applications, such as the chemotherapeutic agents 5-fluorouracil (B62378) and cisplatin, the anti-inflammatory drugs celecoxib (B62257) and indomethacin, the antimicrobial agents tobramycin, fluconazole, chloramphenicol, and ciprofloxacin, the carbonic anhydrase inhibitor acetazolamide, the antidiabetic drug pioglitazone, and the anxiolytic agent diazepam.

While direct, head-to-head comparative studies of this compound against this extensive list of drugs are not extensively documented in the currently available literature, research on closely related phenoxyacetamide derivatives offers some preliminary insights.

For instance, in the realm of anticancer research, novel synthetic phenoxyacetamide derivatives have been investigated for their cytotoxic effects. One study demonstrated that certain phenoxyacetamide compounds exhibited significant cytotoxic activity against the human liver cancer cell line HepG2. nih.gov Notably, one of the tested compounds displayed a half-maximal inhibitory concentration (IC50) of 1.43 µM, which was found to be more potent than the standard anticancer drug 5-fluorouracil (5-FU), which had an IC50 of 5.32 µM against the same cell line. nih.gov This finding suggests that the phenoxyacetamide scaffold may hold promise for the development of new anticancer agents.

The following table summarizes the comparative cytotoxic activity of a novel phenoxyacetamide derivative against 5-fluorouracil.

CompoundCell LineIC50 (µM)Reference
Novel Phenoxyacetamide Derivative IHepG2 (Liver Cancer)1.43 nih.gov
5-Fluorouracil (5-FU)HepG2 (Liver Cancer)5.32 nih.gov

It is important to emphasize that this data pertains to a derivative and not this compound itself. Further research is imperative to establish a direct comparative pharmacological profile of this compound against a broad panel of standard clinical agents. Such studies would be invaluable in elucidating its potential therapeutic utility and identifying the specific areas where it may offer advantages over existing treatments.

Comparative Pharmacological Evaluations and Analogous Compound Studies

Reported Biological Activities

There are no specific studies on the biological activities of N-(4-chlorophenyl)-2-phenoxyacetamide reported in the surveyed scientific literature. Research on the broader class of phenoxyacetamides has revealed various potential applications, including cytotoxic activity against cancer cell lines and antioxidant properties. mdpi.comnih.gov However, these findings are for the general class of compounds and have not been demonstrated for this specific molecule.

Mechanism of Action Studies

In the absence of reported biological activity, no mechanism of action studies for this compound have been published.

Assessment of Selectivity Profiles for Enzyme and Receptor Targets

There is no available data in the reviewed literature regarding the selectivity of this compound for any specific enzyme or receptor targets.

1 3 7.3. Integration of Multi Omics Data in Phenoxyacetamide Research

Identification of Novel Molecular Targets for Therapeutic Intervention

Emerging research into the bioactivity of N-(4-chlorophenyl)-2-phenoxyacetamide and its derivatives has begun to illuminate potential molecular pathways and targets for therapeutic intervention. While direct studies pinpointing the specific molecular interactions of this compound remain nascent, investigations into structurally similar molecules and the broader class of phenoxyacetamides offer valuable insights into its prospective mechanisms of action. These studies suggest that the compound's observed anti-inflammatory, analgesic, and anticancer activities may stem from its influence on key signaling cascades and enzymes involved in disease pathogenesis.

Research into related phenoxyacetamide derivatives has implicated several potential molecular targets. For instance, studies on analogous compounds have demonstrated activities that suggest interactions with crucial inflammatory and cell proliferation pathways. The exploration of these related molecules provides a foundational framework for hypothesizing the molecular targets of this compound.

One area of significant interest is the compound's potential role in modulating inflammatory responses. The anti-inflammatory properties observed in related acetamide (B32628) derivatives often involve the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. mdpi.com These pathways are central to the production of pro-inflammatory cytokines and mediators. For example, a structurally related compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide, has been shown to inhibit osteoclast differentiation by downregulating TRAF6, a key signaling protein in the RANKL pathway which is upstream of NF-κB and MAPKs. nih.gov This suggests that this compound might exert its anti-inflammatory effects through similar mechanisms.

Furthermore, the potential for cyclooxygenase-2 (COX-2) inhibition represents another promising avenue of investigation. mdpi.com COX-2 is a well-established target for anti-inflammatory drugs, and its inhibition would align with the observed analgesic and anti-inflammatory activities of phenoxyacetamide derivatives. nih.govresearchgate.net

In the context of oncology, research on similar chemical structures has pointed towards the inhibition of enzymes critical for cancer cell survival and proliferation. For example, certain pyridine (B92270) derivatives containing a chlorophenyl group have been identified as inhibitors of topoisomerase II, an enzyme essential for DNA replication in cancer cells. nih.gov This raises the possibility that this compound could share a similar mechanism of action, making it a candidate for further investigation as a cytotoxic agent.

The table below summarizes the potential molecular targets for this compound based on findings from structurally related compounds.

Table 1: Potential Molecular Targets and Research Findings for this compound and Related Compounds

Potential Molecular TargetResearch Findings from Related CompoundsImplied Therapeutic Application
Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) The related compound N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide was found to inhibit osteoclastogenesis by downregulating TRAF6. nih.govInflammatory bone diseases, such as rheumatoid arthritis and osteoporosis.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Plant-derived compounds and other synthetic molecules are known to inhibit the NF-κB signaling cascade, a key regulator of inflammation. mdpi.com The downregulation of TRAF6 by a related compound also points to potential NF-κB inhibition. nih.govChronic inflammatory diseases, autoimmune disorders, and certain cancers.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway The MAPK pathway is another crucial regulator of inflammation and cellular proliferation that can be modulated by various small molecules. mdpi.comInflammatory conditions and cancer.
Cyclooxygenase-2 (COX-2) Phenoxyacetamide derivatives have been associated with anti-inflammatory and analgesic activities, consistent with potential COX-2 inhibition. mdpi.comnih.govresearchgate.netPain, inflammation, and fever.
Topoisomerase II Pyridine derivatives with a chlorophenyl substituent have demonstrated inhibitory activity against topoisomerase II, an important anticancer target. nih.govCancer therapy.

Further focused research is imperative to validate these potential molecular targets for this compound itself. Such studies would involve a range of biochemical and cellular assays, including enzyme inhibition assays, binding studies, and gene expression analysis, to elucidate the precise mechanisms through which this compound exerts its biological effects. The identification of definitive molecular targets will be a critical step in the development of this compound as a potential therapeutic agent.

Q & A

Q. What are the standard synthetic protocols for preparing N-(4-chlorophenyl)-2-phenoxyacetamide, and how are reaction conditions optimized?

this compound is typically synthesized via substitution and condensation reactions. A common approach involves reacting 4-chloroaniline with phenoxyacetyl chloride in an aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride), and purification via recrystallization from ethanol . For intermediates like N-(4-chlorophenyl)acetamide, acidic or reductive conditions (e.g., Fe powder in HCl) are employed for nitro group reduction .

Q. How is crystallization performed to obtain high-quality single crystals for X-ray diffraction studies?

Slow evaporation of ethanolic or dichloromethane solutions at 4°C is effective. For example, crystals of N-(4-chloro-2-nitrophenyl)acetamide derivatives were obtained by refluxing in acetic anhydride, followed by slow evaporation, yielding crystals suitable for SHELX refinement . Intramolecular hydrogen bonds (C–H···O) and intermolecular interactions (N–H···O) stabilize crystal lattices, as observed in related N-(substituted phenyl)acetamides .

Q. What spectroscopic and computational methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–7.8 ppm) and carbonyl signals (δ ~170 ppm).
  • X-ray crystallography : SHELX software refines bond lengths (e.g., C=O at 1.22 Å) and angles, with hydrogen-bonding patterns analyzed using Mercury or Olex2 .
  • Computational modeling : Density Functional Theory (DFT) calculates molecular orbitals and electrostatic potentials, validated against experimental data .

Q. What safety protocols are critical during handling?

Wear PPE (gloves, goggles, lab coat) to avoid skin contact. Use fume hoods for reactions releasing toxic gases (e.g., HCl). Waste must be segregated and disposed via certified hazardous waste services due to chlorinated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or purity across studies?

Discrepancies often arise from side reactions (e.g., incomplete acylation or hydrolysis). Strategies:

  • Monitor reaction progress via TLC or HPLC.
  • Optimize purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted 4-chloroaniline.
  • Characterize by high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How do substituents on the phenyl ring influence crystallography and bioactivity?

  • Crystal packing : Electron-withdrawing groups (e.g., -NO2_2, -Cl) enhance intermolecular interactions. For example, nitro groups in N-(4-chloro-2-nitrophenyl)acetamide induce torsional angles of 16.7°, affecting lattice stability .
  • Bioactivity : Substituted derivatives (e.g., 4-Cl vs. 3-Cl) show varied antimicrobial efficacy. SAR studies require functionalizing the phenoxy group with halogens or methoxy groups and testing via microbroth dilution assays .

Q. What role do hydrogen-bonding networks play in stabilizing polymorphs?

Polymorphs arise from alternative N–H···O or C–H···O interactions. For instance, N-(4-fluorophenyl)-2-chloroacetamide forms infinite chains via N–H···O bonds along the c-axis, while intramolecular bonds create six-membered rings. Variable-temperature XRD identifies dominant interactions under thermal stress .

Q. How can computational models predict solubility or reactivity for derivative design?

  • Solubility : COSMO-RS simulations estimate logP values (e.g., ~3.2 for the parent compound), guiding solvent selection.
  • Reactivity : Molecular docking (AutoDock Vina) predicts binding affinities to targets like GABA-A receptors, leveraging structural analogs (e.g., piperidine-containing acetamides) .

Q. What strategies validate hypothesized biological mechanisms (e.g., antimicrobial action)?

  • In vitro assays : MIC/MBC tests against S. aureus and E. coli.
  • Enzyme inhibition : Measure IC50_{50} values for target enzymes (e.g., dihydrofolate reductase) via spectrophotometry.
  • Mutagenesis studies : Compare activity against wild-type vs. knockout microbial strains .

Q. How are advanced crystallization techniques (e.g., cocrystallization) applied to enhance stability?

Cocrystallization with coformers (e.g., succinic acid) improves thermal stability. For example, N-(4-chlorophenyl)acetamide cocrystals showed 20°C higher decomposition temperatures in TGA analysis. Screening via slurry crystallization in 1:1-1:3 molar ratios identifies optimal partners .

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